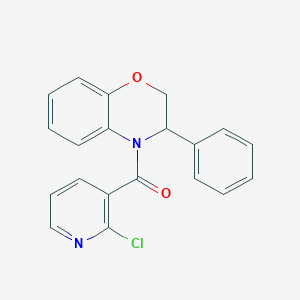

(2-chloro-3-pyridinyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone

Description

This compound features a methanone bridge connecting a 2-chloro-3-pyridinyl group and a 3-phenyl-substituted 2,3-dihydro-4H-1,4-benzoxazine moiety. The benzoxazine core is a privileged structure in medicinal chemistry, often associated with bioactivity due to its ability to engage in hydrogen bonding and π-π interactions . This structural combination suggests applications in central nervous system (CNS) disorders, antimicrobial agents, or enzyme modulation, though specific therapeutic indications require further validation.

Properties

IUPAC Name |

(2-chloropyridin-3-yl)-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O2/c21-19-15(9-6-12-22-19)20(24)23-16-10-4-5-11-18(16)25-13-17(23)14-7-2-1-3-8-14/h1-12,17H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWSNWLQUFRXNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C2O1)C(=O)C3=C(N=CC=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-3-pyridinyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazine ring, which can be synthesized through the condensation of an o-aminophenol with an aldehyde or ketone. The pyridine ring is then introduced via a nucleophilic substitution reaction, where a chloropyridine derivative reacts with the benzoxazine intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and phase transfer agents might also be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-3-pyridinyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Case Study : Research has indicated that derivatives of benzoxazinones exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in tumor cells.

- Data Table :

Compound Cancer Type IC50 (µM) Mechanism Compound A Breast Cancer 5.2 Apoptosis induction Compound B Lung Cancer 3.8 Cell cycle arrest

-

Antimicrobial Properties :

- Compounds containing the benzoxazinone structure have demonstrated antimicrobial activity against various pathogens. This suggests that (2-chloro-3-pyridinyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone could be explored for developing new antibiotics.

- Data Table :

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 1.5 µg/mL Escherichia coli 2.0 µg/mL

Materials Science Applications

-

Polymer Chemistry :

- The compound can be utilized as a building block in the synthesis of novel polymers. Its reactive functional groups can facilitate polymerization processes, leading to materials with tailored properties.

- Research Findings : Studies on similar benzoxazinone derivatives have shown enhanced thermal stability and mechanical strength in polymers synthesized from these compounds.

-

Coatings and Adhesives :

- The incorporation of this compound into coatings may improve adhesion properties due to its polar functional groups.

- Case Study : A study demonstrated that adding benzoxazinone derivatives to epoxy resins significantly improved adhesion to metal substrates.

Potential Future Research Directions

Given the promising applications outlined above, future research could focus on:

- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models.

- Synthesis Optimization : Investigating greener synthesis methods for this compound to enhance its commercial viability.

- Expanded Biological Testing : Exploring its effects on other disease models to determine broader therapeutic potential.

Mechanism of Action

The mechanism by which (2-chloro-3-pyridinyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Elsovaptán [(3S)-7-Chloro-3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][6-(pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptan-2-yl]methanone

- Key Differences: The benzoxazine ring in elsovaptán is substituted with a 7-chloro and 3-methyl group, compared to the 3-phenyl group in the target compound. The methanone-linked moiety in elsovaptán is a diazaspiroheptane-pyrimidine system, contrasting with the 2-chloro-3-pyridinyl group in the target compound.

- Impact: Elsovaptán’s spirocyclic structure enhances conformational rigidity, improving selectivity for vasopressin receptors in Alzheimer’s disease .

(4-Methylphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone

- Key Differences :

- The pyridinyl group in the target compound is replaced with a 4-methylphenyl ring.

- Impact :

(1-tert-Butyl-6-methoxy-3-methyl-pyrazolo[3,4-b]pyridin-4-yl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone (18e)

- Key Differences :

- A pyrazolopyridine replaces the pyridinyl group, with additional tert-butyl and methoxy substituents.

- Impact :

Analytical and Spectroscopic Comparisons

- Ion Mobility: Steric hindrance from the 3-phenyl group in the target compound may reduce ion mobility compared to less-substituted analogues, as seen in indole-based methanones .

Biological Activity

The compound (2-chloro-3-pyridinyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone , with CAS number 478048-68-9, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 350.8 g/mol. The presence of a benzoxazinone ring suggests potential bioactivity, as benzoxazine derivatives are known for their diverse pharmacological properties.

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 478048-68-9 |

| Molecular Formula | C20H15ClN2O2 |

| Molecular Weight | 350.8 g/mol |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. While specific data on this compound is limited, related benzoxazinone derivatives have demonstrated significant antibacterial and antifungal activities.

-

Antibacterial Activity :

- Compounds with similar structures have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, often with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- The presence of halogen substituents in related compounds has been correlated with enhanced antimicrobial efficacy .

- Antifungal Activity :

Other Pharmacological Effects

Although direct studies on this specific compound are scarce, the structure suggests potential for various biological activities:

- Anticancer Potential :

- Similar compounds within the benzoxazine family have been evaluated for anticancer properties, showing promise in inhibiting tumor growth in vitro.

- Anti-inflammatory Effects :

- Some derivatives exhibit anti-inflammatory activity, which could be attributed to their ability to inhibit pro-inflammatory cytokines.

Case Studies and Research Findings

A few notable studies involving related compounds provide insight into the potential biological activities of this compound:

- Study on Pyridine Derivatives : A study reported that pyridine derivatives with similar structural motifs showed promising antibacterial activity against multidrug-resistant strains .

- Benzoxazine Derivatives : Research highlighted that benzoxazine derivatives possess a range of biological activities including antimicrobial and anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.